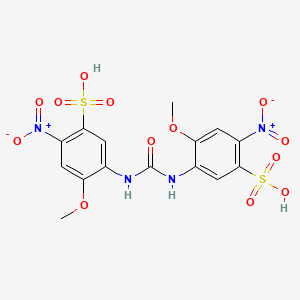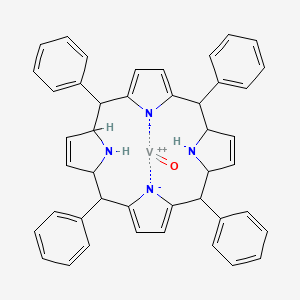
oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex compound that belongs to the class of metalloporphyrins. This compound is characterized by the presence of a vanadium ion coordinated to a tetraphenylporphyrin ligand. Metalloporphyrins are known for their diverse applications in various fields, including catalysis, materials science, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide typically involves the reaction of vanadyl sulfate with tetraphenylporphyrin under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, and the mixture is refluxed for several hours to ensure complete coordination of the vanadium ion to the porphyrin ligand .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various types of chemical reactions, including:
Oxidation: The vanadium center can undergo oxidation reactions, leading to the formation of higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states, which can be useful in catalytic applications.
Substitution: Ligand substitution reactions can occur, where the tetraphenylporphyrin ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under ambient conditions, although some may require elevated temperatures or pressures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxovanadium(V) species, while reduction reactions can produce vanadium(III) complexes .
Applications De Recherche Scientifique
Oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Materials Science: It is employed in the development of advanced materials, such as thin films and nanostructures, for electronic and photonic applications.
Medicine: The compound has potential therapeutic applications, particularly in the field of photodynamic therapy for cancer treatment.
Environmental Science: It is used in the detection and removal of pollutants from the environment.
Mécanisme D'action
The mechanism of action of oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide involves the interaction of the vanadium center with various molecular targets. The vanadium ion can undergo redox reactions, which can generate reactive oxygen species (ROS) that are capable of inducing oxidative stress in cells. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce ROS that can kill cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanadyl meso-tetraphenylporphine: Similar in structure but with different oxidation states and reactivity.
Zinc tetraphenylporphyrin: Contains zinc instead of vanadium, with different catalytic and photophysical properties.
Iron tetraphenylporphyrin: Contains iron, commonly used in heme proteins and has different biological applications.
Uniqueness
Oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is unique due to its specific redox properties and ability to generate reactive oxygen species. These characteristics make it particularly valuable in catalytic and therapeutic applications .
Propriétés
Formule moléculaire |
C44H38N4OV |
|---|---|
Poids moléculaire |
689.7 g/mol |
Nom IUPAC |
oxovanadium(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H38N4.O.V/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28,33,35,38,40-45,48H;;/q-2;;+2 |
Clé InChI |
PVZWGIZMCAARHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.O=[V+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,8,9-Tetrahydro-3-(2-iodoethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13405451.png)
![4-(2-Chloro-4-fluorobenzyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13405461.png)
![N-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B13405465.png)

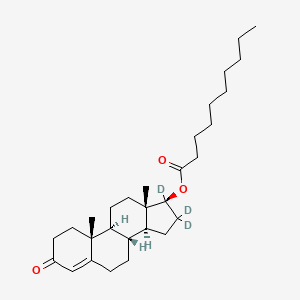
![disodium;[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13405478.png)
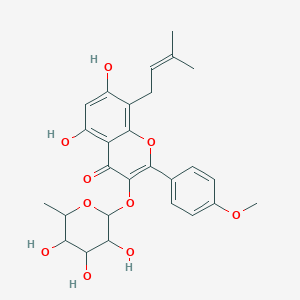
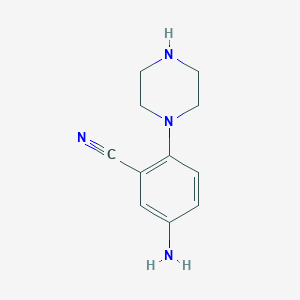
![tert-butyl 2-[5-[6-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate](/img/structure/B13405498.png)
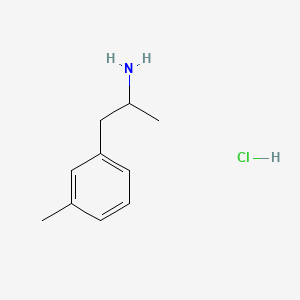
![Trisodium;3-[(2-arsonatophenyl)diazenyl]-4,5-dihydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B13405507.png)

